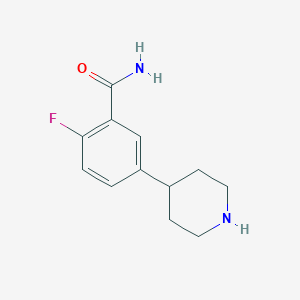

2-Fluoro-5-(piperidin-4-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15FN2O |

|---|---|

Molecular Weight |

222.26 g/mol |

IUPAC Name |

2-fluoro-5-piperidin-4-ylbenzamide |

InChI |

InChI=1S/C12H15FN2O/c13-11-2-1-9(7-10(11)12(14)16)8-3-5-15-6-4-8/h1-2,7-8,15H,3-6H2,(H2,14,16) |

InChI Key |

QFJNJHCPPZNSLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=CC(=C(C=C2)F)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 5 Piperidin 4 Yl Benzamide and Its Analogues

Retrosynthetic Analysis of 2-Fluoro-5-(piperidin-4-yl)benzamide

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies. The most logical disconnections are at the amide bond and the carbon-nitrogen bond connecting the piperidine (B6355638) ring to the benzamide (B126) core.

Primary Disconnections:

Amide Bond Disconnection: This is the most straightforward approach, breaking the molecule into 2-fluoro-5-(piperidin-4-yl)benzoic acid (or its activated derivative) and ammonia, or 2-fluorobenzoic acid derivative and 4-aminopiperidine (B84694).

C-N Bond Disconnection (Piperidine Ring): This approach involves disconnecting the bond between the phenyl ring and the piperidine nitrogen, suggesting a coupling reaction between a 5-amino-2-fluorobenzamide (B112718) derivative and a suitably functionalized piperidine precursor.

These primary disconnections pave the way for convergent synthetic routes, where the two key fragments are synthesized separately and then combined in a final step.

Convergent Synthetic Routes to this compound

Convergent synthesis is often preferred for its efficiency and modularity, allowing for the independent synthesis and modification of key building blocks.

The formation of the amide bond is a crucial step in the synthesis of this compound. This is typically achieved by reacting a carboxylic acid with an amine, a process that requires activation of the carboxylic acid. luxembourg-bio.com A common strategy involves the coupling of a 2-fluorobenzoic acid derivative with a 4-aminopiperidine derivative.

Various coupling reagents can be employed to facilitate this reaction, each with its own advantages. researchgate.net

| Coupling Reagent | Description |

| Carbodiimides (e.g., DCC, EDC) | These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. luxembourg-bio.com |

| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | These reagents generate activated esters that are highly reactive towards amines. |

| Uronium/Aminium Salts (e.g., HBTU, HATU) | Similar to phosphonium salts, these form active esters that readily undergo amidation. |

The choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions. The reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA).

An alternative convergent approach involves the formation of the C-N bond between the aromatic ring and the piperidine moiety using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This method is particularly useful for coupling an aryl halide with an amine.

In a potential synthetic route, a protected 4-halopiperidine could be coupled with 5-amino-2-fluorobenzamide. The choice of catalyst, ligand, and base is crucial for the success of this reaction. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. researchgate.net

| Catalyst Component | Role in the Reaction |

| Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | The source of the active palladium(0) catalyst. |

| Ligand (e.g., RuPhos, BrettPhos) | Stabilizes the palladium center and facilitates oxidative addition and reductive elimination steps. nih.gov |

| Base (e.g., NaOt-Bu, K₂CO₃) | Activates the amine and facilitates the regeneration of the catalyst. |

This methodology offers a powerful tool for constructing the target molecule, especially when direct amide bond formation proves challenging.

The introduction of the fluorine atom onto the benzamide core is a key synthetic consideration. This can be achieved either by starting with a pre-fluorinated building block or by performing a fluorination reaction at a later stage of the synthesis.

Starting with commercially available 2-fluorobenzoic acid or a related derivative is the most direct approach. However, late-stage fluorination offers more flexibility for creating analogues. Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), can be used to introduce a fluorine atom onto an activated aromatic ring. nih.gov The regioselectivity of the fluorination is directed by the existing substituents on the benzene (B151609) ring.

Development of Green Chemistry Approaches for this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for pharmaceuticals. researchgate.net For the synthesis of this compound, several green chemistry principles can be applied:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane and DMF with more sustainable alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).

Catalysis: Employing catalytic methods, such as the palladium-catalyzed cross-coupling, reduces the need for stoichiometric reagents. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are carried out in the same reactor, can improve atom economy. nih.gov

Energy Efficiency: Utilizing microwave-assisted synthesis can significantly reduce reaction times and energy consumption. nih.gov

A one-pot, multi-component reaction approach, where an aldehyde, an amine, and a β-ketoester are condensed in water, represents a green method for synthesizing highly substituted piperidines, which could be adapted for the synthesis of precursors to the target molecule.

Stereoselective Synthesis of Chiral Analogues of this compound (If Applicable)

While this compound itself is achiral, the synthesis of chiral analogues, where the piperidine ring is substituted, is of significant interest in drug discovery. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

Approaches to stereoselective synthesis of chiral piperidine analogues include:

Use of Chiral Pool Starting Materials: Starting from readily available chiral natural products to construct the piperidine ring.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions. For example, asymmetric hydrogenation of a pyridine (B92270) precursor can lead to a chiral piperidine.

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction. nih.gov

The development of stereoselective routes to chiral piperidine-containing benzamides is an active area of research, with the potential to yield compounds with improved pharmacological properties. researchgate.net

Parallel Synthesis and Library Generation of this compound Derivatives

Parallel synthesis has emerged as a powerful tool in drug discovery, enabling the rapid generation of a multitude of discrete compounds in a spatially addressable format. This methodology is particularly well-suited for the synthesis of libraries of this compound derivatives, allowing for systematic variation of different parts of the molecule to explore the chemical space and optimize biological activity.

A common strategy for the parallel synthesis of these derivatives involves a convergent approach where the core benzamide and piperidine moieties are synthesized separately and then coupled in the final steps. This allows for the diversification of both fragments. For instance, a library of analogues can be generated by reacting a common intermediate, such as 4-amino-N-(tert-butoxycarbonyl)piperidine, with a diverse set of 2-fluoro-5-substituted benzoic acids. Alternatively, a single 2-fluoro-5-halobenzamide precursor can be coupled with a variety of substituted piperidines.

Solid-phase organic synthesis (SPOS) offers significant advantages for library generation, facilitating the use of excess reagents to drive reactions to completion and simplifying purification through simple washing steps. A representative solid-phase synthesis approach to a library of this compound derivatives is outlined below. The piperidine nitrogen can be attached to a solid support, followed by acylation with various 2-fluorobenzoic acids. Subsequent cleavage from the resin would yield the desired library of benzamide derivatives.

Table 1: Representative Library of this compound Derivatives via Parallel Synthesis

| R1 Substituent on Piperidine Nitrogen | R2 Substituent on Benzamide Ring |

| Methyl | Hydrogen |

| Ethyl | Chloro |

| Propyl | Methoxy |

| Benzyl | Trifluoromethyl |

| Acetyl | Cyano |

The generation of such libraries allows for a comprehensive exploration of the SAR. For example, varying the substituent on the piperidine nitrogen can probe the impact of steric and electronic properties on target binding. Similarly, modifications to the benzamide ring can influence factors such as potency, selectivity, and pharmacokinetic properties.

Impurity Profiling and Purification Techniques for Synthetic this compound

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The identification and quantification of impurities that may arise during the synthesis of this compound are essential. Potential impurities can originate from starting materials, reagents, intermediates, and side reactions.

Common Potential Impurities in the Synthesis of this compound:

Starting Material Impurities: Unreacted 2-fluorobenzoic acid derivatives or piperidine precursors.

Reagent-Related Impurities: Residual coupling agents (e.g., carbodiimides, uronium salts) and their byproducts.

Process-Related Impurities:

Over-acylation or Di-acylation products: If the piperidine nitrogen is not properly protected.

Positional Isomers: Impurities arising from incomplete regioselectivity in the substitution on the benzamide or piperidine ring.

Byproducts from Side Reactions: For example, hydrolysis of the amide bond.

Degradation Products: Impurities formed during storage or under stress conditions.

A variety of analytical techniques are employed for impurity profiling, with High-Performance Liquid Chromatography (HPLC) being the most common method due to its high resolution and sensitivity. Mass spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the identification and structural elucidation of unknown impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation.

Purification Techniques:

The purification of this compound is crucial to remove the identified impurities and obtain a compound of high purity. The choice of purification method depends on the nature of the impurities and the scale of the synthesis.

Crystallization: This is a highly effective method for purifying solid compounds, often yielding material with very high purity. The choice of solvent system is critical for successful crystallization.

Chromatography:

Flash Column Chromatography: Widely used for the purification of small to medium quantities of compounds in a research setting.

Preparative HPLC: Offers higher resolution and is suitable for purifying complex mixtures or obtaining highly pure final compounds.

Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification by extraction. The compound can be protonated with an acid and extracted into an aqueous layer, leaving non-basic impurities in the organic phase. Subsequent basification and extraction can then isolate the desired product.

Salt Formation: Formation of a salt, for instance, by reacting the piperidine moiety with an acid like hydrochloric acid or citric acid, can facilitate purification through crystallization. The free base can then be regenerated if required.

Table 2: Comparison of Purification Techniques for this compound

| Purification Technique | Advantages | Disadvantages |

| Crystallization | High purity, scalable | Requires a solid compound, solvent screening can be time-consuming |

| Flash Chromatography | Fast, versatile | Lower resolution than HPLC, can use large volumes of solvent |

| Preparative HPLC | High resolution, automated | Expensive, limited sample loading capacity |

| Acid-Base Extraction | Simple, inexpensive | Only effective for separating basic compounds from non-basic impurities |

| Salt Formation | Can improve crystallinity and handling properties | Requires an additional step to form and potentially break the salt |

The selection of an appropriate purification strategy, often a combination of these techniques, is essential to ensure that the final this compound product meets the stringent purity requirements for its intended application.

Computational Chemistry and Molecular Modeling of 2 Fluoro 5 Piperidin 4 Yl Benzamide

Quantum Mechanical (QM) Calculations for Electronic Structure, Reactivity, and pKa Prediction

Quantum mechanical calculations offer a foundational understanding of the electronic properties of 2-Fluoro-5-(piperidin-4-yl)benzamide. Methods like Density Functional Theory (DFT) are employed to determine its three-dimensional structure and electron distribution. These calculations can predict key electronic parameters that govern the molecule's reactivity.

Key Research Findings:

Electronic Structure: QM calculations reveal the distribution of electron density, highlighting the electronegative fluorine and oxygen atoms and the electropositive regions around the amide and piperidine (B6355638) protons. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to predict regions susceptible to electrophilic and nucleophilic attack.

Reactivity: Molecular Electrostatic Potential (MEP) maps generated from QM calculations illustrate the regions of positive and negative electrostatic potential, providing insights into how the molecule might interact with biological targets.

pKa Prediction: The acidity (pKa) of the piperidine nitrogen and the amide proton can be predicted using QM calculations combined with solvation models. This is critical for understanding the molecule's ionization state at physiological pH, which influences its solubility, permeability, and target binding.

Table 4.1: Calculated Physicochemical Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 41.13 Ų | Computational Chemistry |

| LogP | 1.3075 | Computational Chemistry |

| Hydrogen Bond Acceptors | 2 | Computational Chemistry |

| Hydrogen Bond Donors | 2 | Computational Chemistry |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics simulations provide a dynamic view of this compound, capturing its conformational flexibility and behavior in a solvent environment over time. These simulations are essential for understanding how the molecule explores different shapes and interacts with its surroundings.

Key Research Findings:

Conformational Analysis: MD simulations reveal the preferred conformations of the molecule. The piperidine ring typically adopts a chair conformation, and the orientation of the benzamide (B126) group relative to the piperidine ring can fluctuate. The energy landscape of these conformations helps identify the most stable, low-energy states.

Solution Behavior: By simulating the molecule in an explicit water environment, MD studies can characterize its solvation properties. The simulations show how water molecules form hydrogen bonds with the amide and piperidine groups, influencing the compound's solubility and dynamic behavior.

Molecular Docking Studies with Hypothesized Biological Targets

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a protein target. For this compound, which is a fragment or intermediate for various inhibitors, docking studies can hypothesize its interactions with potential biological targets like Poly (ADP-ribose) polymerase (PARP) or other enzymes. tandfonline.com

Key Research Findings:

Binding Pose Prediction: Docking studies can place this compound into the active site of a target protein, predicting its binding orientation.

Interaction Analysis: These studies identify key interactions, such as hydrogen bonds between the amide group and receptor residues, or hydrophobic interactions involving the fluorophenyl ring. For instance, in studies of benzamide derivatives with microbial targets, hydrogen bonds with active site amino acids are crucial for binding. mdpi.com The specific interactions provide a rationale for the molecule's potential biological activity and guide the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR can be a powerful tool to predict the activity of new, unsynthesized analogs.

Key Research Findings:

Model Development: A QSAR model is built using a dataset of derivatives with known activities. ajchem-a.com The model identifies key molecular descriptors (e.g., electronic, steric, hydrophobic properties) that are statistically significant in explaining the variation in activity. nih.gov

Predictive Power: A validated QSAR model can be used to predict the biological activity of novel derivatives, prioritizing the synthesis of the most promising compounds and reducing the need for extensive experimental screening. ajchem-a.comresearchgate.net The robustness of a QSAR model is typically assessed through internal and external validation tests. ajchem-a.com

Table 4.4: Example of Descriptors Used in QSAR Models for Benzamide Derivatives

| Descriptor Type | Example | Relevance |

|---|---|---|

| Electronic | Dipole Moment | Influences electrostatic interactions |

| Steric | Molecular Volume | Relates to the fit within a binding pocket |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions |

| Topological | Connectivity Indices | Describes molecular branching and shape |

Pharmacophore Modeling and Virtual Screening Based on the this compound Scaffold

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. frontiersin.org The this compound scaffold can be used to generate a pharmacophore model for virtual screening of large compound libraries.

Key Research Findings:

Pharmacophore Generation: Based on the structure of this compound and its known interactions, a pharmacophore model can be created. This model typically includes features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. nih.gov

Virtual Screening: The generated pharmacophore model is used as a 3D query to search chemical databases for other molecules that match the required features. fip.org This process can rapidly identify novel compounds with different core structures but similar interaction profiles, potentially leading to the discovery of new chemical entities with desired biological activity. nih.gov

Free Energy Perturbation (FEP) and Alchemical Methods for Binding Affinity Predictions

Free Energy Perturbation (FEP) and other alchemical methods are rigorous computational techniques used to calculate the relative binding affinities of a series of related ligands to a common biological target. nih.gov These methods provide more accurate predictions than molecular docking alone.

Key Research Findings:

Relative Binding Affinity: FEP calculations can accurately predict the change in binding free energy resulting from small chemical modifications to the this compound scaffold. nih.govresearchgate.net This is invaluable for lead optimization, as it allows for the in silico evaluation of proposed chemical changes before committing to synthesis. springernature.com

Mechanism of Binding: These methods simulate a non-physical, or "alchemical," transformation of one molecule into another within the protein's binding site and in solution. escholarship.orgnih.gov The difference in the free energy of these two processes yields the relative binding affinity, providing deep insights into the thermodynamic drivers of binding. chemrxiv.orgnih.gov

Preclinical Pharmacological Profiling of 2 Fluoro 5 Piperidin 4 Yl Benzamide: Target Identification and Mechanism of Action

In Vitro Receptor Binding and Functional Assays

Radioligand Binding Studies for Affinity and Selectivity

Comprehensive searches of scientific literature and chemical databases did not yield specific radioligand binding data for 2-Fluoro-5-(piperidin-4-yl)benzamide. Information regarding its binding affinity (Ki) or dissociation constant (Kd) for specific receptors, transporters, or enzymes is not publicly available. Consequently, its selectivity profile against a standard panel of receptors remains uncharacterized in the public domain.

G Protein-Coupled Receptor (GPCR) Signaling Assays (e.g., cAMP, Ca2+ flux, β-arrestin recruitment)

There is no publicly available information from G protein-coupled receptor (GPCR) signaling assays for this compound. Data from common functional assays such as the measurement of cyclic adenosine (B11128) monophosphate (cAMP) levels, intracellular calcium (Ca2+) flux, or β-arrestin recruitment, which would elucidate the compound's functional activity as an agonist, antagonist, or allosteric modulator at specific GPCRs, has not been reported in the accessible scientific literature.

Enzyme Inhibition Kinetics and Mechanism-Based Inactivation Studies

Detailed studies on the enzyme inhibition kinetics of this compound are not available in the public record. Therefore, key parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against any particular enzyme are unknown. Furthermore, there is no information available from mechanism-based inactivation studies that would indicate whether this compound acts as a time-dependent or irreversible inhibitor of any enzyme.

Ion Channel Modulatory Effects in Heterologous Expression Systems

The effects of this compound on the function of various ion channels have not been documented in publicly accessible research. Studies using heterologous expression systems (e.g., Xenopus oocytes or mammalian cell lines like HEK293 or CHO cells) to evaluate the compound's potential to modulate the activity of voltage-gated or ligand-gated ion channels have not been published.

Cellular Pharmacodynamics in Relevant Cell Lines and Primary Cell Cultures

Gene Expression and Protein Modulation Studies (e.g., qPCR, Western Blot, Immunocytochemistry)

There is no available data from studies investigating the effects of this compound on gene expression or protein levels in relevant cell lines or primary cell cultures. Consequently, information from techniques such as quantitative polymerase chain reaction (qPCR), Western Blot, or immunocytochemistry that would provide insights into the compound's downstream cellular mechanisms of action has not been reported.

Cell Proliferation, Apoptosis, and Migration Assays

Comprehensive searches of available scientific literature did not yield specific data on the effects of this compound on cell proliferation, apoptosis, or migration. While studies on related benzamide (B126) and piperidinyl derivatives show various biological activities, including influences on cell viability and programmed cell death, these findings cannot be directly attributed to this compound. For instance, certain N-(piperidin-4-yl)benzamide derivatives have been investigated for their potential to induce apoptosis and affect cell proliferation in cancer cell lines. nih.gov However, the specific substitution pattern of a fluorine atom at the 2-position of the benzamide ring, combined with the 5-substituted piperidin-4-yl group, defines a unique chemical entity for which dedicated biological testing is required. Without specific experimental results for this compound, no definitive statements can be made regarding its impact on these fundamental cellular processes.

Autophagy and Lysosomal Pathway Modulation

There is currently no available research detailing the effects of this compound on autophagy or lysosomal pathways. The modulation of these cellular degradation and recycling processes is a key area of investigation for many bioactive compounds, but studies specifically examining this compound's influence have not been published in the accessible scientific literature.

Phenotypic Screening and Deconvolution for Novel Biological Activities

Information regarding the use of this compound in phenotypic screening campaigns is not publicly available. Phenotypic screening is a powerful method to discover new biological functions of chemical compounds without prior knowledge of their specific targets. Subsequent target deconvolution would be necessary to identify the molecular mechanisms responsible for any observed phenotypes. However, no such studies involving this compound have been reported.

Target Engagement Studies in Biological Systems

No target engagement studies for this compound have been described in the scientific literature. Target engagement studies are crucial to confirm that a compound interacts with its intended biological target within a cellular or in vivo environment. nih.gov The absence of this data means that the molecular targets of this compound, if any, have not been identified or validated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Fluoro 5 Piperidin 4 Yl Benzamide Analogues

Systematic Modification of the Fluorinated Benzamide (B126) Moiety and Impact on Biological Activity

Systematic modifications of the fluorinated benzamide moiety would be a critical step in optimizing the pharmacological profile of 2-Fluoro-5-(piperidin-4-yl)benzamide analogues. This would involve the synthesis and evaluation of compounds with variations in the position and number of fluorine substituents on the benzamide ring. For instance, shifting the fluorine from the 2-position to the 3- or 4-position, or introducing additional fluorine atoms, could significantly impact the electronic properties of the molecule. These changes can influence binding affinity and selectivity for the biological target by altering hydrogen bonding capabilities and dipole moments.

Furthermore, the replacement of the fluorine atom with other electron-withdrawing or electron-donating groups would provide valuable insights into the electronic requirements for optimal activity. A data table comparing the in vitro potency (e.g., IC₅₀ or Kᵢ values) of these analogues against a specific biological target would be essential for elucidating these structure-activity relationships (SAR). However, specific studies detailing such systematic modifications for this compound are not readily found in the scientific literature.

Exploration of Piperidine (B6355638) Ring Substitutions and their Influence on Target Selectivity

The piperidine ring of this compound offers multiple avenues for substitution to modulate target selectivity and pharmacokinetic properties. N-alkylation or N-acylation of the piperidine nitrogen would be a common strategy to explore interactions with the target protein. The size, lipophilicity, and electronic nature of these substituents could be systematically varied to probe the binding pocket.

Additionally, substitutions at the 2-, 3-, or 4-positions of the piperidine ring could be investigated. For example, the introduction of methyl, hydroxyl, or amino groups could create new chiral centers and provide opportunities for stereospecific interactions with the target. A comparative study of the binding affinities of these substituted analogues for a primary target versus off-target proteins would be crucial for understanding the influence on selectivity. Such data, typically presented in tabular format, is not currently available for this specific scaffold.

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, several bioisosteric replacements could be envisioned. The amide linker could be replaced with other groups such as a sulfonamide, urea, or a stable amide isostere like a 1,2,4-oxadiazole. These changes would alter the hydrogen bonding pattern and conformational flexibility of the molecule.

The piperidine ring itself could be replaced with other saturated heterocycles like pyrrolidine, morpholine, or azetidine (B1206935) to explore the impact of ring size and heteroatom composition on biological activity. Similarly, the fluorinated phenyl ring could be replaced with other aromatic or heteroaromatic systems. The evaluation of these bioisosteres would require extensive synthetic chemistry and biological testing, the results of which have not been published for this specific compound.

Stereochemical Effects on Pharmacological Profile

If chiral centers are introduced into the this compound scaffold, for instance, through substitution on the piperidine ring, the resulting stereoisomers could exhibit significantly different pharmacological profiles. The separation and individual testing of enantiomers or diastereomers would be necessary to determine if the biological activity resides primarily in one isomer.

Differences in potency, selectivity, and metabolism between stereoisomers are common in pharmacology. A detailed study would involve chiral chromatography to separate the isomers, followed by in vitro and in vivo characterization. The determination of the absolute stereochemistry of the more active isomer would provide critical information for the development of a stereochemically pure drug candidate. At present, there are no published studies on the stereochemical effects of analogues of this compound.

Development of Optimized Chemical Probes based on this compound

Chemical probes are essential tools for studying the biological function of a target protein. Based on the this compound scaffold, various types of probes could be developed. For target engagement and validation, a fluorescently labeled analogue could be synthesized by attaching a fluorophore to a non-critical position of the molecule.

For target identification or proteomics studies, an affinity-based probe could be designed by incorporating a photoreactive group and a tag for enrichment, such as biotin. Furthermore, for in vivo imaging techniques like positron emission tomography (PET), a radiolabeled version of a potent analogue, for example, by incorporating ¹⁸F, could be developed. While the development of such probes is a logical step in a drug discovery program, specific examples based on this scaffold are not yet reported.

Rational Design of Prodrugs and Targeted Delivery Systems for this compound

To improve the pharmacokinetic properties of this compound, such as solubility, permeability, or metabolic stability, a prodrug approach could be employed. For example, if the piperidine nitrogen is a site of rapid metabolism, it could be temporarily masked with a cleavable protecting group. If the compound has poor water solubility, a phosphate (B84403) or amino acid ester could be appended to the molecule to enhance its solubility for parenteral administration.

Targeted delivery systems could also be designed to increase the concentration of the drug at the site of action, thereby enhancing efficacy and reducing off-target side effects. This could involve conjugating the molecule to a monoclonal antibody, a peptide, or a polymer that specifically recognizes a biomarker on the target cells. The rational design of such systems would depend on the specific therapeutic application and the pharmacokinetic liabilities of the parent compound, none of which are detailed in the current literature for this compound.

Preclinical Pharmacokinetic Pk and Metabolism Studies of 2 Fluoro 5 Piperidin 4 Yl Benzamide

In Vitro Metabolic Stability Assessment (Liver Microsomes, Hepatocytes, Plasma)

The initial evaluation of a drug candidate's metabolic fate begins with in vitro stability assessments. These assays are crucial for predicting how the compound will behave in the body and for anticipating its potential for being broken down by metabolic enzymes. The primary systems used for this are liver microsomes, hepatocytes, and plasma.

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. By incubating 2-Fluoro-5-(piperidin-4-yl)benzamide with liver microsomes from different species (e.g., rat, mouse, dog, human), researchers can determine the compound's intrinsic clearance, which is a measure of how quickly it is metabolized. This data helps in the early identification of compounds that are too rapidly metabolized to be effective drugs.

Hepatocytes, or liver cells, provide a more complete picture of metabolism as they contain both Phase I (e.g., CYP-mediated oxidation) and Phase II (e.g., glucuronidation) enzymes. Studies in hepatocytes can offer a more accurate prediction of in vivo hepatic clearance.

Plasma stability assays are also conducted to assess the compound's stability in the bloodstream. This is important to rule out rapid degradation by plasma enzymes before the drug can reach its target.

Table 1: Representative Data for In Vitro Metabolic Stability

| Test System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

| Plasma | Human | Data not available | Data not available |

| Plasma | Rat | Data not available | Data not available |

No specific data is publicly available for this compound.

Identification and Characterization of Major Metabolites of this compound

Identifying the major metabolites of a drug candidate is a critical step in preclinical development. This information is vital for understanding the drug's clearance pathways and for assessing the potential for the formation of active or toxic metabolites. Following incubation with liver microsomes or hepatocytes, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and identify the chemical structures of the metabolites formed. Common metabolic pathways for a compound like this compound could include hydroxylation of the piperidine (B6355638) or aromatic rings, N-dealkylation, or glucuronidation.

Plasma Protein Binding Characteristics and Implications for Distribution

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic properties. Only the unbound (free) fraction of the drug is able to distribute into tissues and exert its pharmacological effect. Therefore, determining the plasma protein binding is essential. The most common method for this is equilibrium dialysis. A high degree of plasma protein binding can limit the drug's distribution and may affect its clearance.

Table 2: Plasma Protein Binding of this compound

| Species | Unbound Fraction (fu) |

| Human | Data not available |

| Rat | Data not available |

| Mouse | Data not available |

| Dog | Data not available |

No specific data is publicly available for this compound.

Permeability and Absorption Studies (in vitro models: Caco-2, PAMPA)

To be effective, an orally administered drug must be able to pass through the intestinal wall to enter the bloodstream. In vitro models are used to predict this absorption.

The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium. By measuring the rate at which this compound crosses a layer of these cells, researchers can estimate its intestinal permeability. This assay can also provide insights into whether the compound is a substrate for active transport proteins, such as P-glycoprotein, which can pump drugs out of cells and reduce absorption.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a higher-throughput, non-cell-based assay that assesses a compound's ability to diffuse across an artificial lipid membrane. This method specifically measures passive diffusion and is often used as an early screen for permeability.

Table 3: In Vitro Permeability of this compound

| Assay | Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) |

| Caco-2 | Apical to Basolateral (A→B) | Data not available |

| Caco-2 | Basolateral to Apical (B→A) | Data not available |

| PAMPA | Data not available |

No specific data is publicly available for this compound.

In Vivo Pharmacokinetic Profiling in Preclinical Animal Models

Following promising in vitro data, the pharmacokinetic profile of a compound is evaluated in living organisms. These studies are typically conducted in rodent (e.g., mouse, rat) and non-rodent (e.g., dog) species.

Systemic Exposure and Bioavailability Determination

After administration of this compound, either orally or intravenously, blood samples are collected at various time points and the concentration of the compound is measured. This data is used to determine key pharmacokinetic parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).

By comparing the AUC after oral administration to the AUC after intravenous administration, the absolute bioavailability (F%) can be calculated. This value represents the fraction of the orally administered dose that reaches the systemic circulation.

Table 4: Pharmacokinetic Parameters of this compound in Rats (Representative)

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | F (%) |

| IV | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| PO | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

No specific data is publicly available for this compound.

Tissue Distribution and Organ Accumulation

Tissue distribution studies are performed to understand where the compound goes in the body after administration. These studies involve analyzing the concentration of the compound in various tissues and organs (e.g., liver, kidney, brain, muscle) at different time points. This information is important for identifying potential target organs for efficacy and for assessing any potential for toxicity due to accumulation in specific tissues.

Preclinical Research on this compound Remains Undisclosed

Comprehensive searches for preclinical pharmacokinetic data on the chemical compound this compound have yielded no specific information regarding its excretion pathways or its potential for drug-drug interactions through Cytochrome P450 (CYP) enzyme inhibition or induction.

Despite targeted inquiries into scientific databases and scholarly articles, public domain literature does not appear to contain research findings on the renal or biliary excretion of this compound. Similarly, data detailing its profile as an inhibitor or inducer of key CYP450 enzymes, which is crucial for predicting potential drug-drug interactions, is not available.

The investigation sought to populate the following specific areas of preclinical research:

Drug-Drug Interaction Potential via Cytochrome P450 (CYP) Inhibition/Induction Profiling:No in vitro or in vivo data on the compound's effects on major CYP enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 could be located.

Consequently, the creation of data tables and a detailed article as per the requested structure is not possible at this time due to the absence of foundational research data in the public sphere. The preclinical development and pharmacokinetic properties of this compound have not been publicly documented.

Preclinical Efficacy Studies and Potential Therapeutic Applications of 2 Fluoro 5 Piperidin 4 Yl Benzamide

Investigations in Animal Models of Neurological Disorders

There is currently no publicly available research on the effects of 2-Fluoro-5-(piperidin-4-yl)benzamide in animal models of neurological disorders.

Neuroprotection in Models of Ischemia or Neurodegeneration

No studies have been identified that investigate the neuroprotective properties of this compound in preclinical models of ischemia or neurodegenerative diseases.

Modulation of Neurotransmission and Behavior in Rodents

Information regarding the modulation of neurotransmission and behavior in rodents following the administration of this compound is not available in the current body of scientific literature.

Anti-Inflammatory and Immunomodulatory Activities in Preclinical Models

The potential anti-inflammatory and immunomodulatory activities of this compound have not been reported in any publicly accessible preclinical studies.

Efficacy in Models of Acute and Chronic Inflammation

There are no available data on the efficacy of this compound in established animal models of either acute or chronic inflammation.

Cytokine Modulation and Immune Cell Function Studies

No research has been published detailing the effects of this compound on cytokine profiles or the function of immune cells.

Antineoplastic Potential in In Vivo Cancer Models

The antineoplastic potential of this compound in in vivo cancer models has not been documented in the available scientific literature.

Tumor Growth Inhibition in Xenograft Models

There are no published studies detailing the efficacy of this compound in tumor growth inhibition within xenograft models. Such studies are crucial for the initial assessment of an investigational compound's anti-cancer potential, providing data on its ability to suppress tumor proliferation in a living organism.

Modulation of Oncogenic Signaling Pathways

Investigations into how this compound may modulate specific oncogenic signaling pathways have not been reported. Research in this area would typically involve in vitro and in vivo experiments to determine the compound's effect on key molecular targets and pathways that drive cancer progression.

Cardiovascular and Metabolic System Modulation in Relevant Animal Models

There is a lack of available data on the effects of this compound on the cardiovascular and metabolic systems in relevant animal models. Such studies are critical for identifying both potential therapeutic benefits and any untoward effects on these vital physiological systems.

Pain Management Studies in Preclinical Nociceptive and Neuropathic Pain Models

While structurally related compounds containing piperidine (B6355638) moieties have been investigated for analgesic properties, no specific preclinical studies on this compound in nociceptive and neuropathic pain models have been published. These types of studies are necessary to determine a compound's potential for treating different pain states.

Mechanistic Elucidation of Efficacy through Translational Biomarker Research in Animal Models

Translational biomarker research is pivotal for understanding a compound's mechanism of action and for developing tools for clinical trials. Currently, there is no published literature on the identification or use of translational biomarkers in animal models to elucidate the efficacy of this compound.

Emerging Research Directions and Methodological Advances for 2 Fluoro 5 Piperidin 4 Yl Benzamide

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Mechanisms of Action

A comprehensive understanding of the mechanism of action for 2-Fluoro-5-(piperidin-4-yl)benzamide necessitates a multi-faceted approach that extends beyond single-target identification. The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, unbiased strategy to map the global cellular changes induced by the compound, thereby revealing its primary targets, off-target effects, and downstream signaling pathways.

Genomics can be employed to identify genetic factors that influence sensitivity or resistance to this compound. High-throughput screening of genetically diverse cell lines or the use of CRISPR-based functional genomics screens can pinpoint specific genes and pathways that are essential for the compound's activity. This approach provides a more dynamic and global perspective of a drug's mechanism, moving beyond the simplification of a single molecular target. nih.govnih.gov

Proteomics offers direct methods for identifying the protein targets of small molecules. adflim.orgdrugtargetreview.com Chemical proteomics, in particular, is a powerful tool for target deconvolution. nih.govresearchgate.net Techniques such as affinity purification-mass spectrometry (AP-MS), where a modified version of the compound is used to "pull down" its binding partners from cell lysates, can directly identify interacting proteins. researchgate.net Additionally, methods like thermal proteome profiling (TPP) can detect changes in protein thermal stability upon compound binding, providing an unbiased, proteome-wide survey of target engagement. scitechdaily.com

Metabolomics provides a real-time snapshot of the biochemical processes within a biological system by analyzing the global profile of small-molecule metabolites. doaj.org By comparing the metabolomic profiles of cells or organisms treated with this compound against untreated controls, researchers can identify metabolic pathways that are significantly perturbed. This can reveal the functional consequences of target engagement and provide insights into the compound's physiological effects and potential toxicities. doaj.orgmdpi.com The piperidine (B6355638) moiety, present in this compound, is known to undergo various metabolic transformations, and metabolomics can help in identifying these metabolites and understanding their pharmacological or toxicological potential. researchgate.netuci.edu

Interactive Table: Potential Applications of Omics Technologies for this compound Research

| Omics Technology | Potential Application | Expected Outcome |

|---|---|---|

| Genomics | CRISPR-Cas9 screens (knockout, activation, interference) | Identification of genes that confer sensitivity or resistance to the compound. |

| Expression quantitative trait loci (eQTL) analysis | Correlation of gene expression patterns with compound response across different genetic backgrounds. | |

| Proteomics | Affinity Purification-Mass Spectrometry (AP-MS) | Direct identification of protein binding partners (targets and off-targets). |

| Thermal Proteome Profiling (TPP) | Unbiased, proteome-wide analysis of target engagement and stability shifts. | |

| Activity-Based Protein Profiling (ABPP) | Identification of enzyme targets based on their activity modulation by the compound. | |

| Metabolomics | Untargeted metabolomic profiling (LC-MS, GC-MS) | Global view of metabolic pathways affected by the compound. |

| Targeted metabolite analysis | Quantification of specific metabolites in pathways of interest. |

Application of Artificial Intelligence and Machine Learning in Optimizing this compound Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and development by enabling the rapid in silico design and optimization of novel therapeutic agents. uci.edunih.gov For this compound, these computational approaches can accelerate the identification of analogues with improved potency, selectivity, and pharmacokinetic profiles.

De Novo Design and Scaffold Hopping: Generative AI models can be trained on vast libraries of known chemical structures and their biological activities to design novel molecules from the ground up. scitechdaily.comtracercro.com These models can generate analogues of this compound with predicted high affinity for a specific target. Furthermore, generative models can facilitate "scaffold hopping," creating structurally novel compounds that retain the key pharmacophoric features of the original molecule but possess entirely different core structures, potentially leading to improved properties and novel intellectual property. nih.gov

Predictive Modeling of ADMET Properties: A significant hurdle in drug development is the high attrition rate of candidates due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Machine learning models can be trained on existing ADMET data to build predictive models. nih.govresearchgate.net These models can be used to screen virtual libraries of this compound analogues and prioritize those with a higher likelihood of having favorable ADMET profiles, thereby reducing the time and cost associated with experimental testing.

Optimization of Structure-Activity Relationships (SAR): By analyzing the SAR of a series of benzamide (B126) or piperidine-containing compounds, machine learning algorithms can identify subtle structural modifications that are likely to enhance biological activity. nih.govresearchgate.net These models can guide medicinal chemists in synthesizing the most promising analogues, streamlining the optimization process. Reinforcement learning, a type of ML, can be particularly useful in navigating the vast chemical space to discover conditions that are broadly applicable for synthesizing diverse analogues.

Microfluidic and Organ-on-a-Chip Systems for High-Throughput Preclinical Evaluation

Traditional preclinical evaluation relies on static 2D cell cultures and animal models, which often fail to accurately predict human responses to drugs. nih.gov Microfluidic and organ-on-a-chip (OOC) systems are emerging as powerful platforms that can bridge this gap by providing more physiologically relevant in vitro models for high-throughput screening. nih.govtracercro.com

High-Throughput Screening (HTS) in Microfluidic Devices: Microfluidic systems enable the miniaturization and automation of biological assays, allowing for the rapid screening of a large number of this compound analogues. researchgate.net These "lab-on-a-chip" devices consume significantly smaller volumes of reagents and test compounds, reducing costs and enabling more extensive experimentation. nih.gov Droplet-based microfluidics, for instance, can encapsulate single cells with different compound concentrations in thousands of individual droplets, allowing for massively parallel screening.

Physiologically Relevant Organ-on-a-Chip Models: OOCs are microfluidic devices containing living human cells cultured in continuously perfused, micrometer-sized chambers to mimic the structure and function of human organs such as the liver, kidney, gut, and brain. nih.gov These systems can be used to evaluate the efficacy and toxicity of this compound and its analogues in a more human-relevant context. drugtargetreview.comresearchgate.net For example, a "liver-on-a-chip" can be used to study the metabolism of the compound and predict potential drug-induced liver injury, a common reason for drug failure. researchgate.net

Multi-Organ Systems for Pharmacokinetic Modeling: A significant advancement in OOC technology is the development of multi-organ-on-a-chip platforms that connect different organ models through microfluidic channels, simulating systemic circulation. nih.govscitechdaily.com These "human-on-a-chip" systems can be used to study the complex interplay between different organs in determining the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing a more holistic preclinical assessment of its pharmacokinetics. nih.gov

Advanced Imaging Techniques for In Vivo Target Engagement and Compound Distribution

Visualizing how a drug interacts with its target in a living organism is crucial for understanding its mechanism of action and optimizing its therapeutic potential. Advanced imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), offer non-invasive methods to assess in vivo target engagement and compound distribution. adflim.org

Radiolabeling for In Vivo Tracking: To be visualized by PET or SPECT, this compound or one of its analogues would need to be radiolabeled with a positron-emitting (e.g., Fluorine-18) or gamma-emitting (e.g., Technetium-99m) isotope. The fluorine atom already present in the molecule could potentially be replaced with Fluorine-18, a common radionuclide for PET imaging. The piperidine scaffold is also amenable to radiolabeling. nih.govtracercro.com

PET and SPECT for Target Occupancy Studies: Once a radiolabeled version of the compound is administered, PET or SPECT imaging can be used to track its distribution throughout the body and measure its accumulation in specific tissues or organs. By conducting displacement studies with a non-radiolabeled version of the drug, it is possible to quantify the extent to which the drug is binding to its target, a measure known as receptor occupancy. This information is invaluable for confirming target engagement in vivo and for guiding dose selection in clinical trials. These techniques are particularly powerful for central nervous system (CNS) drug development, where direct measurement of target engagement in the brain is otherwise impossible. nih.gov

Other Advanced Imaging Modalities: In addition to nuclear imaging techniques, other modalities can provide valuable information. Magnetic Resonance Imaging (MRI) can be used to assess the downstream physiological effects of drug action. drugtargetreview.com At the microscopic level, super-resolution microscopy techniques can be applied in preclinical models to visualize the subcellular distribution of a fluorescently labeled compound and its interaction with its target. researchgate.net

Future Perspectives on the Development of Novel Therapeutics Based on the this compound Scaffold

The this compound scaffold represents a promising starting point for the development of a new generation of therapeutics. The integration of the aforementioned advanced methodologies will be pivotal in realizing this potential.

Furthermore, the rich dataset generated from omics studies will provide a deeper understanding of the compound's mechanism of action, potentially revealing new therapeutic indications and opportunities for combination therapies. This holistic, technology-driven approach will not only accelerate the development of therapeutics based on the this compound scaffold but also contribute to a more efficient and predictive paradigm for drug discovery as a whole.

Conclusion and Outlook for 2 Fluoro 5 Piperidin 4 Yl Benzamide Research

Synthesis of Key Scientific Discoveries and Mechanistic Insights

Direct scientific discoveries and mechanistic insights for 2-fluoro-5-(piperidin-4-yl)benzamide are not yet prominent in the scientific literature. However, the benzamide (B126) functional group is a well-established pharmacophore present in a variety of clinically approved drugs and investigational agents. Benzamide derivatives are known to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes. For instance, substituted benzamides have been developed as dopamine D2 receptor antagonists for antipsychotic and antiemetic effects, and as 5-HT4 receptor agonists for prokinetic activity.

The piperidine (B6355638) moiety is a common feature in centrally active pharmaceuticals, often contributing to favorable pharmacokinetic properties and target engagement. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability. The combination of these structural features in this compound suggests its potential as a modulator of various biological targets. Structure-activity relationship (SAR) studies on related N-(piperidin-4-yl)benzamide derivatives have shown that modifications to the benzamide and piperidine rings can significantly influence biological activity, such as the activation of hypoxia-inducible factor 1 (HIF-1) pathways. nih.gov

Remaining Scientific Challenges and Unresolved Questions

The primary scientific challenge concerning this compound is the lack of specific biological characterization. Key unresolved questions that need to be addressed include:

Primary Biological Target(s): What are the specific molecular targets of this compound? Does it exhibit selectivity for a particular receptor, enzyme, or ion channel?

Mechanism of Action: How does this compound exert its biological effects at a molecular level? Is it an agonist, antagonist, allosteric modulator, or enzyme inhibitor?

Pharmacokinetic Profile: What are the absorption, distribution, metabolism, and excretion (ADME) properties of this compound? Does the fluoro-substituent impart favorable metabolic stability?

In Vivo Efficacy: Does this compound demonstrate any therapeutic effects in relevant animal models of disease?

Synthetic Accessibility: While the synthesis of benzamide derivatives is generally well-established, what are the most efficient and scalable synthetic routes to produce this compound with high purity?

Strategic Opportunities for Future Academic Research on this compound

The structural characteristics of this compound present several strategic opportunities for future academic research:

High-Throughput Screening: A primary step would be to screen the compound against a broad panel of biological targets, including GPCRs, kinases, and other enzymes, to identify its primary mechanism of action.

Analogue Synthesis and SAR Studies: The synthesis of a library of analogues with systematic modifications to the fluoro-benzamide and piperidine moieties would be crucial for establishing a clear structure-activity relationship. This would guide the optimization of potency, selectivity, and pharmacokinetic properties.

Computational Modeling: In silico docking studies and molecular dynamics simulations could be employed to predict potential binding modes at various targets and to rationalize SAR data.

Chemical Biology Probes: Development of functionalized derivatives of this compound could lead to the creation of chemical probes for target identification and validation studies. The sulfonyl fluoride functional group, for example, has been utilized as a reactive probe in chemical biology. rsc.org

Investigation of Novel Therapeutic Areas: Based on the biological activities of related benzamides, research could explore the potential of this compound in therapeutic areas such as oncology, neurodegenerative diseases, and inflammatory disorders. For instance, novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have been investigated as potential anti-inflammatory agents. nih.gov

Broader Scientific Implications for Chemical Biology and Drug Discovery Research

The systematic investigation of this compound and its analogues could have broader implications for the fields of chemical biology and drug discovery. The elucidation of its biological targets and mechanisms of action could uncover novel signaling pathways or allosteric binding sites that were previously unknown.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-(piperidin-4-yl)benzamide, and how can reaction conditions be optimized for higher yields?

- Methodology :

- Multi-step organic synthesis is typically employed, starting with functionalization of the benzamide core. Key steps include coupling reactions between fluorinated aromatic precursors and piperidine derivatives.

- Optimization parameters :

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amide bond formation .

- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but require monitoring to avoid decomposition .

- Catalysts : Use of coupling agents like HATU or EDC/HOBt for efficient amidation .

- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress and intermediate purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) :

- and NMR confirm structural integrity, with fluorine chemical shifts (δ ~ -110 to -120 ppm) indicating electronic environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its binding affinity to biological targets?

- Methodology :

- Rational design : Introduce substituents (e.g., electron-withdrawing groups on the benzamide ring) to modulate electronic properties and steric interactions .

- Piperidine ring functionalization : Substituents at the 4-position of piperidine (e.g., methyl, benzodioxole) can improve target selectivity by altering conformational flexibility .

- Validation : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics (, /) .

Q. What strategies resolve contradictory data on the compound’s biological activity across different assay systems?

- Methodology :

- Assay standardization :

- Use isogenic cell lines to minimize genetic variability .

- Normalize activity metrics (e.g., IC) against positive/negative controls .

- Mechanistic studies :

- Pharmacological profiling (e.g., kinase inhibition panels) identifies off-target effects .

- Cross-validate results using orthogonal assays (e.g., Western blotting vs. fluorescence-based readouts) .

Q. How can computational modeling predict the binding modes of this compound with enzymes or receptors?

- Methodology :

- Molecular docking : Use software like AutoDock Vina or Schrödinger to simulate ligand-receptor interactions. Focus on piperidine’s nitrogen and fluorine’s electronegativity in hydrogen bonding .

- Molecular dynamics (MD) simulations : Assess binding stability over time (≥100 ns trajectories) .

- Experimental validation : Compare computational predictions with SPR/ITC binding data and X-ray crystallography (if available) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.